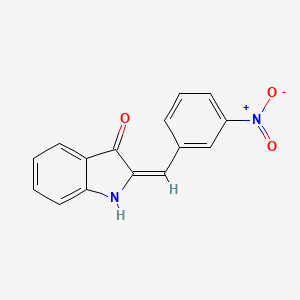
2-(3-Nitrobenzylidene)indolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrobenzylidene)indolin-3-one is a compound that belongs to the indolinone family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 2-(3-Nitrobenzylidene)indolin-3-one typically involves the condensation of indolin-3-one with 3-nitrobenzaldehyde. The reaction is carried out in a mixture of water and ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for about 2 hours . This method is efficient and yields the desired product in good quantities.
Analyse Des Réactions Chimiques
2-(3-Nitrobenzylidene)indolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(3-Aminobenzylidene)indolin-3-one.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Nitrobenzylidene)indolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promising antitumor activity by inhibiting various kinase families.
Medicine: Due to its antitumor properties, it is being studied for potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The antitumor activity of 2-(3-Nitrobenzylidene)indolin-3-one is primarily due to its ability to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
2-(3-Nitrobenzylidene)indolin-3-one is unique compared to other indolinone derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
2-(2-Nitrobenzylidene)indolin-3-one: Another nitro-substituted indolinone with antitumor activity.
2-(4-Trifluoromethylbenzylidene)indolin-3-one: Known for its potent antitumor properties.
Propriétés
Formule moléculaire |
C15H10N2O3 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(2E)-2-[(3-nitrophenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-12-6-1-2-7-13(12)16-14(15)9-10-4-3-5-11(8-10)17(19)20/h1-9,16H/b14-9+ |
Clé InChI |
OYNALYWLODPKQR-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















